Product packaging for 4,6-Dimethyl-2-(pyridin-3-yl)indoline(Cat. No.:)

4,6-Dimethyl-2-(pyridin-3-yl)indoline

Cat. No.: B11883323
M. Wt: 224.30 g/mol
InChI Key: KRWOJGDERJXQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-(pyridin-3-yl)indoline is a synthetic organic compound featuring an indoline core structure substituted with methyl groups at the 4 and 6 positions and a pyridin-3-yl group at the 2-position. The integration of indoline and pyridine pharmacophores in a single molecule makes it a compound of significant interest in medicinal chemistry and drug discovery research. Indoline and pyridine derivatives are widely investigated for their diverse biological activities. Pyridine is a fundamental heterocycle found in many commercial compounds, including agrochemicals and pharmaceuticals . Research indicates that indole-pyridine hybrid structures can exhibit potent antiproliferative activity against tumor cells by targeting specific biological pathways . This compound serves as a valuable building block for the synthesis of more complex molecules and as a candidate for screening in various biochemical assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2 B11883323 4,6-Dimethyl-2-(pyridin-3-yl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-6-11(2)13-8-14(17-15(13)7-10)12-4-3-5-16-9-12/h3-7,9,14,17H,8H2,1-2H3

InChI Key

KRWOJGDERJXQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(NC2=C1)C3=CN=CC=C3)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4,6 Dimethyl 2 Pyridin 3 Yl Indoline and Its Analogs

Electrophilic Substitution Reactions on the Indoline (B122111) Core

The indoline core of 4,6-Dimethyl-2-(pyridin-3-yl)indoline is highly activated towards electrophilic aromatic substitution (SEAr). This heightened reactivity stems from the potent electron-donating nature of the secondary amine within the five-membered ring and the two methyl groups on the benzene (B151609) ring. These groups increase the electron density of the aromatic system, making it more nucleophilic than benzene itself. nih.gov

The directing effects of the substituents determine the regioselectivity of these reactions. The secondary amine at position 1 is a powerful ortho-, para-director. The methyl group at position 4 directs incoming electrophiles to the ortho (position 5) and para (position 7) positions. Similarly, the methyl group at position 6 directs to its ortho (positions 5 and 7) positions. The cumulative effect of these three activating groups strongly directs electrophiles to the C5 and C7 positions, which are ortho and/or para to all three.

Predicted Regioselectivity of Electrophilic Aromatic Substitution
A chemical structure of this compound with arrows pointing from the activating groups (NH, 4-Me, 6-Me) to the activated positions (C5 and C7) on the indoline core, indicating them as the likely sites for electrophilic attack.The C5 and C7 positions of the indoline core are the most electronically enriched and sterically accessible sites for electrophilic attack, due to the combined directing effects of the amine and methyl substituents.

Common electrophilic substitution reactions applicable to this indoline core are expected to proceed under relatively mild conditions.

Interactive Data Table: Expected Electrophilic Substitution Reactions and Products

Nucleophilic Reactivity of the Indoline and Pyridine (B92270) Moieties

The molecule possesses two primary sites for nucleophilic reactivity: the indoline nitrogen and the pyridine ring.

The lone pair of electrons on the indoline nitrogen makes it a potent nucleophile. researchgate.net It can readily participate in reactions such as alkylation, acylation, and arylation, leading to N-substituted derivatives. This reactivity is characteristic of secondary amines and is a common pathway for derivatization. researchgate.netclockss.orgcore.ac.uk

In contrast, the pyridine ring is electron-deficient due to the electronegative nitrogen atom and is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. For the unsubstituted pyridine moiety, direct nucleophilic substitution requires strong nucleophiles and harsh conditions, as the leaving group would be a hydride ion. myttex.net Such reactions, like the Chichibabin reaction, typically occur at the C2 or C6 positions (ortho to the ring nitrogen). wikipedia.orgscientificupdate.com Nucleophilic attack on the 3-yl-substituted pyridine ring of the target molecule is generally disfavored because the resulting anionic intermediate cannot be effectively stabilized by the nitrogen atom. stackexchange.comquora.comechemi.com

The pyridine nitrogen itself is basic and can act as a nucleophile towards electrophiles like protons (acid-base chemistry), alkyl halides (forming pyridinium (B92312) salts), and peroxy acids (forming N-oxides). wikipedia.org

Oxidation and Reduction Chemistry of the Indoline Ring

The indoline scaffold can undergo both oxidation and reduction, leading to significant structural transformations.

Oxidation: The most common transformation of the indoline ring is its oxidation (aromatization) to the corresponding indole (B1671886). This dehydrogenation can be achieved with a variety of oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are particularly effective for this purpose. nih.gov This reaction is synthetically valuable as it provides a route to highly substituted indoles. researchgate.netacs.org

Reduction: While the indoline core's benzene ring is relatively resistant to reduction, the pyridine substituent can be readily reduced. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the pyridine ring to a piperidine (B6355638) ring. rsc.org This transformation often requires more forcing conditions than the hydrogenation of a simple benzene ring. wikipedia.org Partial reduction to 1,2,3,6-tetrahydropyridine (B147620) derivatives can also be achieved through methods like transfer hydrogenation or under specific catalytic conditions. liv.ac.uk The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, is another method to obtain dihydropyridine (B1217469) derivatives. nih.gov

Functional Group Transformations and Derivatization on the Pyridine and Methyl Substituents

Beyond the core rings, the peripheral functional groups offer further sites for chemical modification.

Pyridine Substituent:

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using reagents like m-CPBA or H₂O₂. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a challenging but increasingly feasible area of research. rsc.org These reactions often employ transition-metal catalysis to achieve regioselective alkylation, arylation, or other substitutions. researchgate.netnih.govbeilstein-journals.org

Methyl Substituents: The two methyl groups on the indoline ring are attached to an aromatic system and can undergo reactions typical of benzylic positions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Stepwise oxidation may allow for the isolation of intermediate aldehydes.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position, forming halomethyl derivatives. These products are versatile intermediates for further nucleophilic substitution reactions.

Detailed Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the mechanisms of key transformations is crucial for predicting reactivity and controlling reaction outcomes.

Mechanism of Electrophilic Substitution on the Indoline Core: The reaction proceeds via a classic SEAr mechanism. An electrophile (E⁺) attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the indoline nitrogen, which provides significant stabilization. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. The stability of the intermediate cation dictates the regioselectivity, favoring attack at the C5 and C7 positions.

Mechanism of Indoline Oxidation to Indole: The oxidation of indolines to indoles by quinone-based oxidants like DDQ is believed to proceed through a hydride transfer mechanism. nih.gov The reaction is initiated by the formation of a charge-transfer complex between the electron-rich indoline and the electron-accepting DDQ. This is followed by the rate-determining step of hydride abstraction from a position adjacent to the nitrogen (either C2 or the N-H bond), leading to an iminium ion intermediate. A final deprotonation step results in the formation of the aromatic indole ring and the hydroquinone (B1673460) form of the oxidant (DDQH₂).

Mechanism of the Pictet-Spengler Reaction: While not a reaction of the title compound, the Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydro-β-carboline structures, which are related to indoline alkaloids. The mechanism involves the acid-catalyzed condensation of a tryptamine (B22526) derivative (a β-indolylethylamine) with an aldehyde or ketone to form a Schiff base, which then protonates to an electrophilic iminium ion. wikipedia.orgnumberanalytics.com This is followed by an intramolecular electrophilic attack by the iminium carbon onto the electron-rich C2 position of the indole ring in a 6-endo-trig cyclization. acs.org This initially forms a spiroindolenine intermediate, which then undergoes a rearrangement (Wagner-Meerwein type shift) to furnish the final tetrahydro-β-carboline product. nih.govacs.org

Stereochemistry and Chirality in 2 Substituted Indoline Systems, Including 4,6 Dimethyl 2 Pyridin 3 Yl Indoline

Enantioselective Synthesis Strategies and Chiral Induction Principles

The asymmetric synthesis of 2-substituted indolines is crucial for accessing optically active molecules that are prevalent in pharmaceuticals and natural products. acs.org Various strategies have been developed to achieve high levels of enantioselectivity.

One of the most effective methods is the asymmetric hydrogenation of indoles or their derivatives, 3H-indoles . acs.org This approach often employs transition metal catalysts, such as iridium, ruthenium, or palladium, coordinated to chiral ligands. acs.orgacs.org For example, the hydrogenation of 3H-indoles can be catalyzed by chiral Brønsted acids, offering a metal-free alternative. organic-chemistry.org In these reactions, the chiral catalyst creates a chiral environment, forcing the hydrogen atoms to add to one face of the carbon-nitrogen double bond preferentially, thus inducing the formation of one enantiomer in excess. A deracemization process, which combines a borane-catalyzed hydrogenation with a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation, has also been successfully used to synthesize 2-aryl-3,3-disubstituted indolines with high enantiomeric excesses (ee's). acs.orgdocumentsdelivered.com

Copper-catalyzed reactions have also emerged as powerful tools. An enantioselective copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines can produce chiral 2-methylindolines with up to 90% ee. nih.gov This method relies on a chiral ligand, such as a derivative of (4R)-(+)-2,2'-isopropylidinebis(4-phenyl-2-oxazoline) [(R,R)-Ph-box], to control the enantioselectivity of the key aminocupration step. nih.gov

Organocatalysis provides another significant avenue for enantioselective synthesis. Chiral organocatalysts, such as primary amines derived from cinchona alkaloids, can be used to catalyze intramolecular Michael additions. rsc.org This strategy has been applied to synthesize chiral 2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org The catalyst activates the substrate through the formation of a chiral iminium or enamine intermediate, which then undergoes a stereocontrolled cyclization.

Synthesis StrategyCatalyst/Reagent TypeKey Principle of Chiral InductionTypical Enantioselectivity (ee)
Asymmetric HydrogenationChiral Iridium, Ruthenium, or Manganese CatalystsCoordination to a chiral ligand creates a biased environment for hydrogenation.High
Asymmetric Transfer HydrogenationChiral Phosphoric Acid (CPA)Protonation by the chiral acid generates a chiral ion pair that directs the hydride transfer.45–92% acs.org
Copper-Catalyzed HydroaminationCopper(II) with Chiral Box LigandsThe enantioselectivity is determined by a cis-aminocupration step controlled by the chiral ligand.Up to 90% nih.gov
Organocatalytic Michael AdditionChiral Primary Amines (e.g., from Cinchona Alkaloids)Formation of a chiral iminium/enamine intermediate directs the intramolecular cyclization.Up to 99% rsc.org

Diastereoselective Control in Multi-Chiral Center Indolines

When an indoline (B122111) molecule possesses more than one chiral center, as in 2,3-disubstituted indolines, diastereomers are possible. Controlling the relative stereochemistry between these centers is a significant synthetic challenge.

A highly diastereo- and enantioselective copper hydride (CuH)-catalyzed method has been developed for preparing highly functionalized cis-2,3-disubstituted indolines. acs.orgnih.govnih.gov This technique demonstrates broad functional group compatibility, including the incorporation of pharmaceutically important heterocycles like pyridines. acs.orgnih.gov The reaction proceeds under mild conditions and generally affords the cis-diastereomer with high selectivity. acs.orgnih.gov For instance, reactions using this method have achieved diastereomeric ratios (dr) as high as 11:1 in favor of the cis product. acs.org

In contrast, organocatalytic intramolecular Michael additions have shown the ability to selectively produce either cis or trans diastereomers depending on the substrate structure. rsc.org The cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones typically yields cis-2,3-disubstituted indolines. rsc.org Conversely, when the substrate is an alkylprop-2-en-1-one, the reaction can afford trans-2,3-disubstituted indolines with high diastereoselectivity (up to 20:1 dr). rsc.org This highlights the tunability of organocatalytic systems to achieve specific diastereomeric outcomes.

MethodTypical Diastereomeric OutcomeKey Factors Influencing SelectivityExample Diastereomeric Ratio (dr)
CuH-Catalyzed Cyclizationcis-isomersThe mechanism of the copper-catalyzed intramolecular hydroamination.>11:1 (cis:trans) acs.orgnih.gov
Organocatalytic Michael Additioncis or transSubstrate structure (aryl vs. alkyl substituent on the enone).Up to 2.7:1 (cis) or 20:1 (trans) rsc.org

Methodologies for the Determination of Absolute Configuration

Once a chiral indoline has been synthesized, determining its absolute configuration—the actual three-dimensional arrangement of its atoms—is essential. Several powerful techniques are available for this purpose.

X-ray crystallography is considered the definitive method for determining absolute configuration. purechemistry.orgnih.gov This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. purechemistry.org If a "good crystal" can be grown, the resulting three-dimensional structural data provides an unambiguous assignment of the R/S configuration at each stereocenter. nih.gov

When suitable crystals cannot be obtained, chiroptical spectroscopic methods are invaluable. Vibrational Circular Dichroism (VCD) has become a reliable alternative. americanlaboratory.combiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a specific enantiomer (e.g., the R-enantiomer). americanlaboratory.com A match between the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com This method is advantageous as it can be performed on samples in solution, including oils. biotools.us

Other methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can create diastereomeric complexes or derivatives that exhibit distinct NMR spectra, allowing for the determination of absolute configuration by comparing chemical shifts.

Chemical Correlation: This involves chemically converting the new chiral compound into a known compound whose absolute configuration has already been established, thereby correlating their stereochemistry.

MethodPrincipleSample RequirementsKey Advantages
X-ray CrystallographyAnalysis of X-ray diffraction from a single crystal.High-quality single crystal.Provides unambiguous 3D structure and absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD)Comparison of experimental and calculated differential absorption of circularly polarized IR light.Sample in solution (5-15 mg, recoverable). biotools.usDoes not require crystallization; applicable to liquids and oils. americanlaboratory.combiotools.us
NMR SpectroscopyFormation of diastereomeric species with a chiral auxiliary.Soluble sample.Can be performed on small sample quantities without crystallization.
Chemical CorrelationConversion to a compound of known absolute configuration.Requires a suitable and known reaction pathway.Establishes configuration relative to a known standard.

Structure Activity Relationship Sar Studies of 4,6 Dimethyl 2 Pyridin 3 Yl Indoline Derivatives

Impact of Indoline (B122111) Ring Substitution on Biological Activity

The indoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be significantly modulated by substitutions on the benzene (B151609) ring portion.

The presence of methyl groups at the C4 and C6 positions of the indoline ring in 4,6-Dimethyl-2-(pyridin-3-yl)indoline is anticipated to have a profound impact on its biological activity. While direct SAR studies on this specific compound are not extensively available, inferences can be drawn from related substituted indole (B1671886) and indoline structures.

Methyl groups are known to influence both the electronic and steric properties of a molecule. Electronically, they are weakly electron-donating, which can increase the electron density of the aromatic ring. This, in turn, can affect the binding affinity of the molecule to its biological target through enhanced π-π stacking or cation-π interactions.

From a steric perspective, the methyl groups at C4 and C6 can serve several roles. They can orient the molecule within a binding pocket, creating more favorable interactions with specific residues. Conversely, they can also introduce steric hindrance, preventing the molecule from adopting an optimal conformation for binding. In some cases, these methyl groups can shield the indoline ring from metabolic degradation, thereby increasing the compound's half-life. For instance, in a study on indolyl-pyridinyl-propenones, the position of a methoxy (B1213986) group on the indole ring was found to significantly alter both the potency and the mechanism of cell death, highlighting the sensitivity of biological activity to the substitution pattern on the indole core. nih.gov

It has been observed in other heterocyclic compounds that methyl substitutions can lead to a remarkable increase in activity. The precise effect, whether beneficial or detrimental, is highly dependent on the topology of the target's binding site.

The saturation state of the five-membered ring, distinguishing an indoline from an indole, is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity. The indoline ring is non-planar, adopting a puckered conformation, whereas the indole ring is flat. This difference in geometry can significantly affect how the molecule interacts with its biological target.

For instance, a class of indoline derivatives has been reported to exhibit more significant antioxidant activity compared to their corresponding indole counterparts. This suggests that the flexibility and three-dimensional nature of the indoline scaffold can be advantageous for certain biological interactions.

In the context of designing selective α1A-adrenoceptor antagonists, both indoline and indole derivatives have been explored. The findings from such studies indicate that the choice between a saturated or unsaturated pyrrole (B145914) ring can influence both potency and selectivity, with the optimal choice being target-dependent.

Influence of the Pyridine (B92270) Moiety and its Regioisomerism on a Biological Profile

The pyridine ring serves as a crucial pharmacophoric element, and its orientation and substitution pattern are key to the biological activity of 2-(pyridin-3-yl)indoline (B15070132) derivatives.

The position of the nitrogen atom within the pyridine ring (regioisomerism) dictates the vector of the dipole moment and the spatial arrangement of hydrogen bond donors and acceptors. This has a profound effect on the molecule's ability to bind to its target. While direct comparative studies on 2-(pyridinyl)indoline isomers are limited, research on other scaffolds containing pyridinyl moieties provides valuable insights.

For example, in a series of diaryl pyridines, the position of substitution on the pyridine ring was a major determinant for the selective induction of certain enzymes. Specifically, 2-substituted pyridines were found to be selective inducers of Phase II conjugation enzymes, while 4-substituted isomers also induced cytochrome P450. nih.gov This demonstrates that the positioning of the substituent on the pyridine ring can dramatically alter the biological response.

The pyridin-3-yl isomer, as present in the parent compound, positions the nitrogen atom in a meta-like position relative to the point of attachment. This arrangement influences the molecule's electrostatic potential surface and its ability to form specific hydrogen bonds within a receptor's active site. A shift to a pyridin-2-yl or pyridin-4-yl isomer would reposition the nitrogen, potentially leading to clashes with the receptor or enabling new, more favorable interactions.

Hypothetical Biological Activity Based on Pyridine Regioisomerism
CompoundPyridine IsomerPostulated InteractionPredicted Activity Trend
4,6-Dimethyl-2-(pyridin-2-yl)indolinePyridin-2-ylPotential for chelation with metal ions in metalloenzymes due to proximity of nitrogen to the indoline linkage.May exhibit a different target profile compared to the 3-yl isomer.
This compoundPyridin-3-ylActs as a hydrogen bond acceptor at a specific vector from the core structure.Represents the baseline activity for this series.
4,6-Dimethyl-2-(pyridin-4-yl)indolinePyridin-4-ylAlters the dipole moment and may engage in different hydrogen bonding patterns.Activity is likely to be highly sensitive to the topology of the binding site.

Further functionalization of the pyridine ring can fine-tune the biological activity of this compound derivatives. Substituents can modify the electronic properties (pKa), lipophilicity, and steric profile of the molecule.

In studies of other bioactive molecules with pyridinyl components, the addition of small alkyl or halogen substituents has been shown to modulate potency and selectivity. The optimal substitution pattern is a delicate balance of these factors and is specific to the biological target.

Stereochemical Effects on Biological Target Interactions and Ligand Efficacy

The C2 position of the indoline ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The three-dimensional arrangement of the pyridin-3-yl group relative to the indoline core is critical for its interaction with a chiral biological target, such as a receptor or enzyme. One enantiomer may fit snugly into the binding site, allowing for optimal interactions, while the other enantiomer may bind with lower affinity or not at all due to steric clashes.

For example, in the development of selective α1A-adrenoceptor antagonists, the (R)-enantiomers of certain indoline derivatives were found to be significantly more potent than their (S)-counterparts. This highlights the importance of stereochemistry in achieving high-affinity binding. The synthesis of enantiomerically pure 2-substituted indolines is an active area of research, as it allows for the evaluation of the individual enantiomers and the identification of the more active eutomer. rhhz.net

General Stereochemical Considerations for Biological Activity
EnantiomerPotential Binding InteractionExpected Outcome
(R)-4,6-Dimethyl-2-(pyridin-3-yl)indolineMay present the pyridinyl moiety in a conformation that is highly complementary to the target's binding site.Could be the more potent enantiomer (eutomer).
(S)-4,6-Dimethyl-2-(pyridin-3-yl)indolineThe pyridinyl group may be oriented in a way that leads to steric hindrance or suboptimal interactions.May exhibit lower potency (distomer) or interact with a different target altogether.

Elucidation of Specific Structural Features Critical for Modulating Biological Pathways

Detailed research findings and data tables elucidating the specific structural features of this compound derivatives that are critical for modulating biological pathways are not available in the public domain.

Computational and Theoretical Investigations of 4,6 Dimethyl 2 Pyridin 3 Yl Indoline

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure or to perform geometry optimization specifically for 4,6-Dimethyl-2-(pyridin-3-yl)indoline were found. Such studies for related pyridine (B92270) derivatives often employ methods like B3LYP with basis sets such as 6-311G(d,p) to calculate optimized geometries, bond lengths, and bond angles, but this data is unavailable for the target compound.

There is no specific data from molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, for this compound in the available literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability.

Information regarding charge distribution, Mulliken population analysis, or Molecular Electrostatic Potential (MESP) maps for this compound is not available. These analyses are used to predict how a molecule will interact with other molecules and to identify regions that are rich or poor in electrons.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are typically used to understand how a molecule moves and changes shape over time and to study its interactions with biological targets, such as proteins, in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no 2D or 3D-QSAR models that specifically include this compound. QSAR studies correlate variations in the physicochemical properties of compounds with their biological activities, but the target molecule has not been featured in such published models.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For a compound like this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. However, no specific docking studies for this compound have been reported in the scientific literature.

Should molecular docking studies be conducted on this compound, the analysis would focus on elucidating its interaction profile with a given protein target. This involves identifying the specific types of non-covalent interactions that stabilize the ligand-protein complex. Key interactions typically analyzed include:

Hydrogen Bonds: The pyridine nitrogen and the indoline (B122111) N-H group could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The dimethyl-substituted benzene (B151609) ring of the indoline moiety and the pyridine ring would likely engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: The aromatic systems of both the indoline and pyridine rings could form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Cation-Pi Interactions: The protonated pyridine ring could interact with aromatic residues.

The binding mode analysis would describe the precise orientation (pose) of the compound within the active site. A hypothetical data table summarizing such findings would resemble the following:

Interaction TypeLigand Moiety InvolvedProtein Residue (Example)Distance (Å)
Hydrogen BondPyridine NitrogenTYR 85 (OH)2.9
Hydrogen BondIndoline N-HASP 120 (O)3.1
Pi-Pi StackingIndoline Benzene RingPHE 1503.8
HydrophobicMethyl Group (C4)LEU 88, VAL 923.5 - 4.2

This data is hypothetical and for illustrative purposes only, as no specific studies are available.

The characterization of the binding site microenvironment involves analyzing the properties of the amino acid residues that form the cavity where the ligand binds. This includes assessing the hydrophobicity, hydrophilicity, charge distribution, and size of the pocket. For this compound, a suitable binding site would likely feature a combination of hydrophobic pockets to accommodate the dimethylindoline structure and polar or aromatic residues to interact with the pyridine and indoline nitrogen atoms. A detailed analysis would map these properties to understand the complementarity between the ligand and its target, which is essential for affinity and selectivity.

Computational Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for predicting and validating the mechanisms of chemical reactions. Techniques like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

For the synthesis of this compound, computational studies could be used to investigate plausible synthetic routes. A likely pathway could involve the reaction of 4,6-dimethylaniline with a suitable C3 synthon followed by cyclization and subsequent introduction of the pyridin-3-yl group, or a transition-metal-catalyzed cyclization of a precursor molecule.

A computational study would:

Propose a Reaction Pathway: Outline a series of elementary steps leading to the final product.

Identify Intermediates and Transition States: Optimize the geometry of all species along the proposed pathway.

Calculate Activation Energies: Determine the energy barriers for each step, identifying the rate-determining step of the reaction.

Validate the Mechanism: Compare computed outcomes with experimental data (if available), such as yields and side products, to validate the predicted mechanism.

A hypothetical energy profile for a proposed synthetic step could be visualized in a reaction coordinate diagram, and the corresponding thermodynamic data would be tabulated.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+22.5
Intermediate-5.3
Transition State 2+15.8
Products-12.1

This data is hypothetical and for illustrative purposes only, as no specific computational studies on the reaction mechanism for this compound are available.

Without dedicated research, any discussion on these specific computational and theoretical aspects remains speculative.

Applications of 4,6 Dimethyl 2 Pyridin 3 Yl Indoline As a Molecular Scaffold in Chemical Biology and Medicinal Chemistry

Utility as a Privileged Scaffold in Drug Discovery and Development

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery. mdpi.com Both the pyridine (B92270) and indoline (B122111) nuclei are individually considered privileged scaffolds. mdpi.comnih.gov The pyridine ring is a ubiquitous feature in numerous natural products, including vitamins and coenzymes, and is present in a significant percentage of FDA-approved drugs. nih.govmdpi.comlifechemicals.com Its inclusion in a molecule can improve aqueous solubility, enhance biochemical potency, increase metabolic stability, and resolve issues with protein binding. researchgate.netnih.gov

Similarly, the indoline core and its oxidized form, indole (B1671886), are central to a vast number of biologically active compounds. nih.gov The 3-(4-hydroxyphenyl)indoline-2-one scaffold, for example, has been the subject of extensive optimization for anticancer activity. nih.gov

The combination of these two privileged fragments into a single indoline-pyridine hybrid leverages the advantageous properties of both. This hybrid scaffold provides a three-dimensional arrangement of functional groups that can engage in various interactions—such as hydrogen bonding, pi-stacking, and hydrophobic interactions—with biological macromolecules. This versatility allows for the generation of large libraries of compounds with diverse physicochemical properties, which can be screened against a wide array of biological targets to identify novel therapeutic leads. mdpi.com

Indoline-Pyridine Hybrids in Targeting Specific Biological Pathways and Molecular Mechanisms

The structural features of the 4,6-Dimethyl-2-(pyridin-3-yl)indoline framework make it an ideal candidate for designing molecules that interact with specific enzymes and receptors, thereby modulating distinct biological pathways.

EZH2 Methyltransferase: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key therapeutic target in oncology due to its role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). researchgate.net Dysregulation of EZH2 activity is linked to several cancers. researchgate.net Small molecule inhibitors of EZH2 have been developed, many of which are S-adenosylmethionine (SAM)-competitive and feature a bicyclic heteroaryl core, such as indole or indoline. nih.gov

Research into EZH2 inhibitors has revealed that an indoline core can confer nanomolar activity while improving solubility and metabolic stability compared to an indole core. In the design of these inhibitors, a substituted pyridone-methyl amide fragment is often utilized as a highly optimized moiety for binding to the enzyme. The combination of an indoline core for structural scaffolding and a pyridine-like element for specific interactions is a recurring theme in the development of potent EZH2 inhibitors. nih.gov For instance, the partial saturation of an indole to an indoline in one series of compounds led to nanomolar activity against EZH2.

Compound ExampleCore StructureTargetPotency (IC₅₀)Reference
GSK126 Indole-basedEZH2~10-15 nM (Kᵢ) nih.gov
EPZ6438 (Tazemetostat) Indazole-basedEZH22.5 nM researchgate.net
Compound 27e1 3-methylindolineEZH288 nM

CYP17A1: The cytochrome P450 17A1 (CYP17A1) enzyme is a critical target in the treatment of castration-resistant prostate cancer because it catalyzes key reactions in the androgen biosynthesis pathway. nih.govmdpi.comnih.gov Abiraterone, an approved CYP17A1 inhibitor, features a steroidal backbone linked to a pyridine ring, which coordinates with the heme iron atom in the enzyme's active site. tandfonline.comnih.gov This has spurred the development of non-steroidal inhibitors that retain this crucial pyridine interaction. mdpi.comnih.gov

Studies have shown that pyridine-indole hybrids are potent CYP17A1 inhibitors. nih.govtandfonline.com The 3-pyridyl fragment, as found in this compound, is considered important for optimal alignment and binding within the active site. mdpi.com In one study, a series of pyridine-indole hybrids were synthesized and evaluated, with the most active compounds demonstrating significant inhibition of CYP17A1's hydroxylase and lyase functions. tandfonline.com For example, compound 11 from this study, 2-Amino-4-(1H-indol-5-yl)-6-(pyridin-4-yl)isophthalonitrile, showed high potency. nih.gov Another related compound, 1e , based on an indole scaffold, also showed sub-micromolar inhibitory activity. mdpi.com

CompoundScaffold TypeTargetPotency (IC₅₀)Reference
Abiraterone Steroidal-PyridineCYP17A1- tandfonline.com
Compound 11 Indole-Pyridine HybridCYP17A1 (hydroxylase)4 nM nih.gov
Compound 1e Indole-basedCYP17A10.56 µM mdpi.com

α-glucosidase: Intestinal α-glucosidases are enzymes that break down carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govacs.orgtubitak.gov.tr Heterocyclic compounds, including those with indole and indolin-2-one structures, have been investigated as potential α-glucosidase inhibitors. nih.gov

Synthesized 3,3-di(indolyl)indolin-2-ones have demonstrated significant α-glucosidase inhibitory activity, in some cases superior to the standard drug acarbose. nih.gov The nature and position of substituents on the indole rings play a crucial role in the inhibitory activity. nih.gov While direct studies on this compound are not specified, the known activity of related indole and piperazine-containing compounds suggests that the indoline-pyridine scaffold could be a promising framework for developing new α-glucosidase inhibitors. nih.govresearchgate.net

Compound ClassTargetActivity Range (% Inhibition at 50 µg/ml)Reference
3,3-di(indolyl)indolin-2-ones α-glucosidase37 ± 11 to 94 ± 3 nih.gov
Acarbose (Standard) α-glucosidase19 ± 5 nih.gov

The indoline-pyridine scaffold is also amenable to the design of ligands that modulate receptor activity. The pyridine ring, in particular, can act as a key pharmacophore in interactions with various receptors. For instance, compounds incorporating pyridine rings fused with other aromatic moieties have been developed as potent antagonists for adenosine (B11128) receptors (A₁ and A₂A). mdpi.com

Furthermore, the development of corticotropin-releasing factor receptor 1 (CRF₁) antagonists has utilized complex heterocyclic systems containing pyridine-like substructures. nih.gov A novel CRF₁ antagonist, MTIP, demonstrated subnanomolar affinity for the human CRF₁ receptor with high selectivity over the CRF₂ receptor and other common drug targets. nih.gov Although not based on an indoline core, these examples highlight the potential of pyridine-containing scaffolds to generate selective receptor modulators. The this compound framework represents a potential starting point for exploring new receptor agonists or antagonists, though specific research in this area for this exact scaffold remains to be detailed.

Role as Building Blocks in the Synthesis of More Complex Bioactive Molecules

The this compound structure is a valuable building block for the synthesis of more elaborate molecules. Both pyridines and indolines are foundational units in synthetic organic chemistry. lifechemicals.comnih.gov Functionalized pyridines, such as nitropyridines, serve as versatile precursors for a wide range of polynuclear heterocyclic systems with diverse biological activities. mdpi.com

The indoline-pyridine core can be chemically modified at several positions. The nitrogen of the indoline ring, the pyridine nitrogen, and various positions on both aromatic rings can be functionalized to append other chemical moieties or to construct new ring systems. For example, tryptamines, which contain an indole core, are common starting materials for constructing β-carboline (pyrido[3,4-b]indole) derivatives through reactions like the Pictet-Spengler condensation. longdom.org This demonstrates how an indole-containing fragment can be used to build a more complex, fused heterocyclic system. Similarly, the this compound scaffold could be elaborated upon to create novel, larger molecules with potentially enhanced or new biological activities. nih.gov

Development of Novel Heterocyclic Systems Based on the this compound Framework

The core structure of this compound can serve as a template for the rational design and synthesis of entirely new heterocyclic systems. Medicinal chemists often use known bioactive scaffolds as a foundation upon which to build new structures with improved properties.

For instance, synthetic strategies have been developed to create pyridothieno[3,2-b]indoles from 3-amino-2-arylthieno[2,3-b]pyridines. researchgate.net This involves intramolecular cyclization reactions to form a new fused ring system. While this example starts from a thienopyridine, it illustrates the principle of using a pyridine-based heterocycle to construct more complex polycyclic architectures. A similar approach could be envisioned starting with a functionalized this compound, where reactions could be directed to form new rings fused to either the indoline or pyridine portion of the molecule, leading to novel chemical entities for biological screening.

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl-2-(pyridin-3-yl)indoline, and how can reaction conditions be optimized for reproducibility?

The synthesis of indoline derivatives often involves multicomponent reactions or cyclization strategies. For example, dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives can be synthesized via base-promoted reactions of 3-methyleneoxindoles with dimedone and isatins, achieving high diastereoselectivity and atomic economy . Optimization typically includes screening catalysts (e.g., organic bases), controlling temperature (room temperature to 80°C), and verifying purity via column chromatography. Reproducibility requires strict adherence to stoichiometric ratios and inert atmosphere conditions.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Key techniques include:

  • UV-vis spectroscopy : Experimental spectra in solvents like chloroform show absorption bands at ~550–560 nm, while theoretical calculations (e.g., TD-DFT) predict shifts between vacuum (523 nm) and solvated environments (577 nm) .
  • FT-IR and XRD : Used to confirm functional groups and crystallinity, respectively .
  • SHELX programs : For crystallographic refinement, SHELXL is widely adopted for small-molecule structure determination, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can frontier molecular orbital (FMO) analysis elucidate the electronic properties of this compound in dye-sensitized solar cells (DSSCs)?

FMO analysis reveals charge-transfer mechanisms critical for DSSC efficiency. For indoline derivatives:

  • HOMO : Localized on the indoline ring and diphenylethenyl groups, enabling electron donation.
  • LUMO : Located on electron-accepting rhodanine rings, facilitating charge injection into semiconductor substrates (e.g., TiO₂).
    TD-DFT calculations with solvent corrections (e.g., PCM model) align computed transitions (S₀→S₁) with experimental UV-vis data, guiding dye design .

Q. What strategies address discrepancies between theoretical and experimental UV-vis spectra of this compound?

Discrepancies arise from solvent effects, basis set limitations, or vibronic coupling. Mitigation strategies include:

  • Solvent modeling : Explicit solvent interactions (e.g., chloroform) improve agreement between computed and observed spectra .
  • Advanced basis sets : Using 6-311G(d,p) for geometry optimization reduces errors in excitation energies .
  • Vibrational broadening : Incorporating Franck-Condon progressions refines peak shapes in simulated spectra .

Q. How can hybrid materials combining this compound with natural dyes (e.g., crocetin) enhance DSSC performance?

Co-sensitization broadens light absorption ranges:

  • Theoretical design : DFT predicts orbital alignment in crocetin-indoline complexes, enabling complementary absorption in UV and visible regions .
  • Experimental validation : Co-adsorption on TiO₂ electrodes and incident photon-to-current efficiency (IPCE) measurements quantify synergistic effects .

Q. What crystallographic challenges arise in refining this compound structures, and how are they resolved?

Challenges include:

  • Disorder in pyridine rings : SHELXL’s restraints (DFIX, SIMU) mitigate overfitting .
  • Twinned crystals : SHELXE’s twin refinement tools (e.g., TWIN/BASF commands) resolve overlapping reflections .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity .
  • Docking studies : Pyridine rings interact with enzymes like thymidylate kinase, validated via molecular dynamics simulations .

Q. How can computational models validate experimental data for this compound in drug discovery?

Hybrid workflows integrate:

  • Docking and MD simulations : Predict binding affinities to targets (e.g., DNA gyrase) .
  • ADMET profiling : QSAR models estimate solubility and toxicity, prioritizing candidates for synthesis .

Methodological Recommendations

  • Synthetic protocols : Prioritize inert conditions and purity validation (HPLC, NMR).
  • Computational tools : Use Gaussian or ORCA for TD-DFT, and PyMol for visualizing FMOs .
  • Data reconciliation : Cross-validate crystallographic (SHELXL) and spectroscopic data to resolve contradictions .

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